N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxy-dimethylbenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxypropyl Group: This step often involves the use of epoxides or other suitable reagents to introduce the hydroxypropyl moiety.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and dimethyl groups on the benzene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The structural components of this compound, particularly the benzo[b]thiophene moiety and the methoxy-substituted benzene ring, contribute to its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.45 g/mol
- CAS Number : 2034359-45-8
The compound's structure is characterized by the presence of:
- A benzo[b]thiophene core
- A hydroxypropyl group
- A methoxy-substituted benzene ring
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of benzothiophene have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies on related compounds have demonstrated their ability to induce apoptosis and arrest the cell cycle in cancer cells such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
Table 1: Summary of Anticancer Activity in Related Compounds
Compound Name | Target Cell Lines | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound B7 | A431, A549 | 0.02 - 0.08 | Inhibition of AKT and ERK pathways |
N-(2-(1-Benzothiophen-2-yl)-2-hydroxyethyl)-2-(1H-pyrazol-5-yl)acetamide | Various cancer lines | Not specified | Anti-inflammatory effects |
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Anticancer activity | Not specified | Antimicrobial properties |
Anti-inflammatory Activity
The sulfonamide group in this compound is associated with anti-inflammatory effects. Studies on similar compounds have shown that they can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in inflammatory responses and cancer progression. Preliminary studies suggest that it may modulate signaling pathways critical for cell survival and proliferation, particularly those involving AKT and ERK signaling cascades .
Case Studies
A recent study synthesized several benzothiazole derivatives, including variants structurally similar to this compound. These derivatives were evaluated for their biological activities against various cancer cell lines and showed promising results in inhibiting cell migration and proliferation while promoting apoptosis at specific concentrations .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-13-9-16(25-4)18(10-14(13)2)27(23,24)21-12-20(3,22)19-11-15-7-5-6-8-17(15)26-19/h5-11,21-22H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWRAYBBWCRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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